N-butyl-2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)benzamide
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Overview
Description
N-BUTYL-2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chlorophenyl group, and a sulfanyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-BUTYL-2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-BUTYL-2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling, angiogenesis, and cancer cell invasion .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-butylbenzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-BUTYL-2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}BENZAMIDE is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives that may lack this functional group.
Properties
Molecular Formula |
C20H23ClN2O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-butyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-2-3-13-22-20(25)17-6-4-5-7-18(17)23-19(24)12-14-26-16-10-8-15(21)9-11-16/h4-11H,2-3,12-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
DHXYOWYGYBMQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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